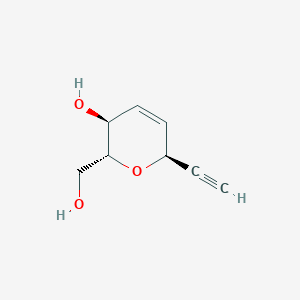
(1S)-1,5-Anhydro-2,3-dideoxy-1-ethynyl-D-erythro-hex-2-enitol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1,5-Anhydro-2,3-dideoxy-1-ethynyl-D-erythro-hex-2-enitol is a synthetic organic compound with a unique structure that has garnered interest in various fields of scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1,5-Anhydro-2,3-dideoxy-1-ethynyl-D-erythro-hex-2-enitol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable sugar derivative, such as D-glucose.
Deoxygenation: The 2,3-dideoxy modification is achieved through a deoxygenation reaction, often using reagents like tributyltin hydride and a radical initiator.
Anhydro Formation: The anhydro bridge is introduced by treating the intermediate with a dehydrating agent, such as phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-1,5-Anhydro-2,3-dideoxy-1-ethynyl-D-erythro-hex-2-enitol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethynyl group to an ethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst under mild pressure.
Substitution: Nucleophiles such as sodium azide in an aprotic solvent like dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Conversion to (1S)-1,5-Anhydro-2,3-dideoxy-1-ethyl-D-erythro-hex-2-enitol.
Substitution: Introduction of azide or other nucleophiles at the anhydro bridge.
Applications De Recherche Scientifique
(1S)-1,5-Anhydro-2,3-dideoxy-1-ethynyl-D-erythro-hex-2-enitol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of (1S)-1,5-Anhydro-2,3-dideoxy-1-ethynyl-D-erythro-hex-2-enitol involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The anhydro bridge may also play a role in stabilizing the compound’s interaction with its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1S)-1,5-Anhydro-2,3-dideoxy-1-propynyl-D-erythro-hex-2-enitol
- (1S)-1,5-Anhydro-2,3-dideoxy-1-butynyl-D-erythro-hex-2-enitol
Uniqueness
(1S)-1,5-Anhydro-2,3-dideoxy-1-ethynyl-D-erythro-hex-2-enitol is unique due to its specific combination of anhydro and ethynyl functional groups, which confer distinct chemical reactivity and potential biological activity
Propriétés
Numéro CAS |
830318-44-0 |
|---|---|
Formule moléculaire |
C8H10O3 |
Poids moléculaire |
154.16 g/mol |
Nom IUPAC |
(2R,3S,6S)-6-ethynyl-2-(hydroxymethyl)-3,6-dihydro-2H-pyran-3-ol |
InChI |
InChI=1S/C8H10O3/c1-2-6-3-4-7(10)8(5-9)11-6/h1,3-4,6-10H,5H2/t6-,7+,8-/m1/s1 |
Clé InChI |
PKIYENBTDMDQJK-GJMOJQLCSA-N |
SMILES isomérique |
C#C[C@@H]1C=C[C@@H]([C@H](O1)CO)O |
SMILES canonique |
C#CC1C=CC(C(O1)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



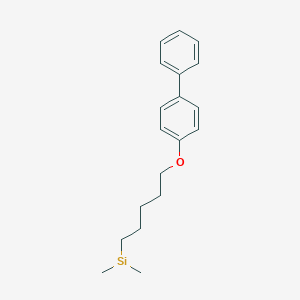
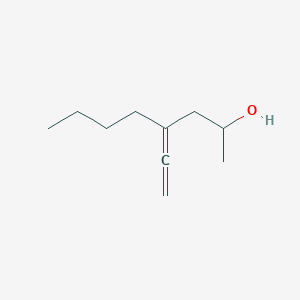
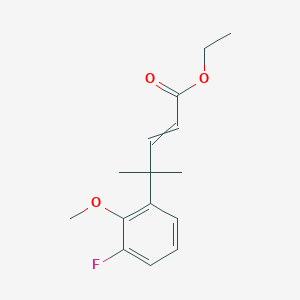
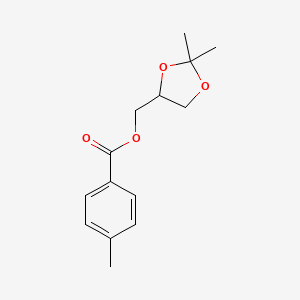
![6-{[(Naphthalen-2-yl)oxy]methyl}-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B14221518.png)
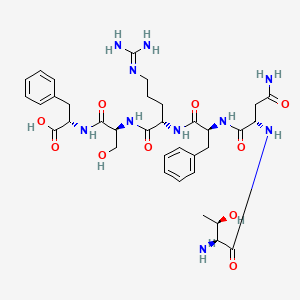
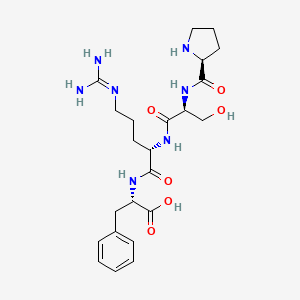
![N-[(1S)-1-Cyano-3-methylbutyl]formamide](/img/structure/B14221529.png)
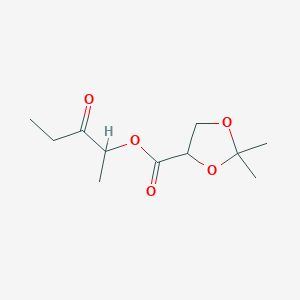
![2-Piperidinone, 4-[(4-methoxyphenyl)amino]-, (4S)-](/img/structure/B14221543.png)
![Lithium {(E)-[1-(naphthalen-1-yl)ethylidene]amino}(pyridin-4-yl)methanide](/img/structure/B14221553.png)
![6-[6-(Dimethylamino)-5-(furan-3-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14221561.png)
![1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-2-(2-thienyl)-](/img/structure/B14221572.png)
